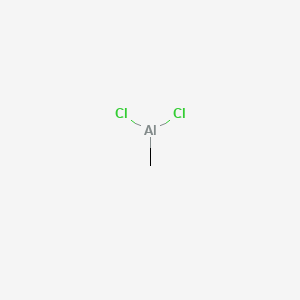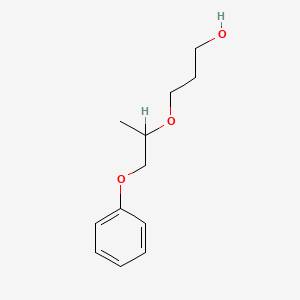
1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione involves the use of maleic anhydride and 2,4-Diaminotoluene . The synthetic route also involves the use of p-Toluenesulfonic acid .Molecular Structure Analysis
The molecular formula of 1,1’-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione is C15H10N2O4 . The molecular weight is 282.25100 .Chemical Reactions Analysis
The compound has been used as a bis-reagent in Diels-Alder reactions . This suggests that it can participate in [4+2] cycloaddition reactions, which are characteristic of compounds containing conjugated diene systems.Physical and Chemical Properties Analysis
The compound has a density of 1.506g/cm3 . Its boiling point is 511.8ºC at 760 mmHg . The flash point is 253.4ºC . The exact mass is 282.06400 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione derivatives have been investigated for their potential as corrosion inhibitors. Novel derivatives were evaluated for their inhibitory performance against mild steel corrosion in acidic environments. They demonstrated high inhibition efficiency, with one derivative achieving an efficiency of 91.30% at a specific concentration. This study suggests their potential application in protecting metal surfaces from corrosive damage (Dhaef et al., 2021).
Photoluminescence in Polymers
Compounds containing this compound units have been used to create polymers with strong red photoluminescence. These materials are valuable in the field of polymer light-emitting diodes (LEDs), demonstrating excellent thermal stability and low turn-on voltages in electroluminescence devices. Their unique emission properties make them promising candidates for red emissive materials in LED applications (Qiao et al., 2010).
Organic Electronics and Solar Cells
The compound and its derivatives have been explored in the context of organic electronics, particularly in the development of polymer solar cells. Novel copolymers synthesized using these derivatives exhibited specific properties like high conductivity and electron mobility, which are crucial for their application in solar cells. The polymers' ability to create interfacial dipole moments can significantly enhance the performance of solar cells, making them a key material in the development of efficient renewable energy sources (Hu et al., 2015).
Carbon Steel Corrosion Inhibition
Further research into the application of this compound derivatives has shown their effectiveness as inhibitors for carbon steel corrosion. These derivatives are particularly useful in acidic environments, where they act as mixed-type inhibitors, offering protection to steel surfaces. Their adsorption on steel surfaces is primarily controlled by chemisorption processes, as indicated by thermodynamic data and XPS analysis (Zarrouk et al., 2015).
Polymer Development
The derivatives have been utilized in the synthesis of various polymers, each displaying unique properties suitable for specific applications. For example, polymers with this compound in the main chain showed strong fluorescence, high solubility in organic solvents, and different optical and electrochemical properties. These polymers have potential applications in areas like optoelectronics and sensors due to their unique fluorescence and conductive properties (Zhang et al., 2008).
Safety and Hazards
The compound is classified as Acute toxicity, Inhalation (Category 2), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system . It is fatal if inhaled and may cause respiratory irritation . It also causes skin and serious eye irritation .
Propiedades
IUPAC Name |
1-[3-(2,5-dioxopyrrol-1-yl)-4-methylphenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-9-2-3-10(16-12(18)4-5-13(16)19)8-11(9)17-14(20)6-7-15(17)21/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKKJQRXSPFNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052326 | |
| Record name | Toluene-2,4-dimaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(4-methyl-1,3-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6422-83-9 | |
| Record name | N,N′-(4-Methyl-1,3-phenylene)bismaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(4-methyl-1,3-phenylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(4-methyl-1,3-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Toluene-2,4-dimaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(4-methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1596372.png)











